ATPase-IN-4

EHD4 ATPase Inhibition Liposome-Stimulated ATPase Assay Endocytic Trafficking

ATPase-IN-4 (Compound MS1) is the only validated sub‑micromolar inhibitor of EHD4 ATPase in the biochemically relevant liposome‑stimulated assay (IC50 0.92 µM). Unlike generic dynamin inhibitors (e.g., Dynasore) that target GTPases and show no EHD4 activity, ATPase‑IN‑4 was optimized in a high‑throughput screen of ~16,000 compounds and counterscreened to eliminate PAINS and unstable hits. This compound is essential for acute pharmacological dissection of EHD4‑dependent endocytic recycling and membrane trafficking. Researchers studying cancer cell migration or establishing EHD4 in vitro assays can rely on its defined maximal inhibition (60–80%) and dual EHD4/EHD2 profile for comparative redundancy studies. Procure to obtain a validated positive control for EHD4 ATPase inhibition with >98% purity.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B11023470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-4
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)NC3=CC=CC=C3O
InChIInChI=1S/C19H20N2O3S/c22-16-10-5-4-9-15(16)20-18(23)12-2-1-7-13-21-19(24)14-8-3-6-11-17(14)25-21/h3-6,8-11,22H,1-2,7,12-13H2,(H,20,23)
InChIKeyVLZBYFXVXLXGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring ATPase-IN-4: A Differentiated EHD4 ATPase Inhibitor for Targeted Endocytic Research


ATPase-IN-4 (also designated Compound MS1) is a synthetic small-molecule inhibitor targeting the ATPase activity of the EPS15 Homology Domain-containing protein 4 (EHD4), a member of the dynamin superfamily of eukaryotic ATPases involved in endocytic membrane trafficking [1]. It is characterized by a benzothiazole core linked to a phenolic amide via a hexanamide chain (CAS 1219577-48-6, molecular formula C₁₉H₂₀N₂O₃S) . Identified from a high-throughput screen of approximately 16,000 compounds, ATPase-IN-4 represents one of the first drug-like molecules capable of acutely inhibiting EHD4's liposome-stimulated ATPase activity, addressing a critical gap in chemical biology tools for dissecting EHD protein function in disease models .

Why ATPase-IN-4 Cannot Be Replaced by Other ATPase Inhibitors in EHD4-Focused Assays


Generic substitution of ATPase-IN-4 with other commercially available ATPase or dynamin inhibitors (e.g., Dynasore, Mdivi-1) is scientifically unsound due to fundamental differences in primary target and assay context [1]. Most dynamin inhibitors, such as Dynasore (IC₅₀ ≈ 15 µM for dynamin 1/2 GTPase) or Dynole 34-2 (IC₅₀ = 6.9-14.2 µM for dynamin GTPase), target the GTPase activity of classical dynamins and show weak or no activity against EHD-family ATPases under the liposome-stimulated conditions required for EHD4 activity [2]. ATPase-IN-4 was specifically optimized and validated in a liposome-stimulated EHD4 ATPase assay, and its in-class analogs (MS8, MS10) from the same screening campaign exhibit distinct potency, maximal inhibition efficacy, and chemical stability profiles, making ATPase-IN-4 the only validated inhibitor with a quantitative IC₅₀ < 1 µM for EHD4 in this critical biochemical context [1].

Quantitative Differentiation of ATPase-IN-4: Comparator-Based Evidence Guide for Procurement


Superior Potency for EHD4 ATPase Inhibition vs. Co-Identified Screening Hits MS8 and MS10

ATPase-IN-4 (MS1) demonstrates the highest inhibitory potency against EHD4 ATPase activity among the three primary hits identified in the same high-throughput screening campaign. In a liposome-stimulated Malachite Green assay, ATPase-IN-4 inhibited EHD4 ATPase activity with an IC₅₀ of 0.92 µM, achieving a 4.1-fold greater potency than MS8 (IC₅₀ = 3.8 µM) and a 3.2-fold greater potency than MS10 (IC₅₀ = 2.9 µM) [1].

EHD4 ATPase Inhibition Liposome-Stimulated ATPase Assay Endocytic Trafficking

Defined Maximal Inhibition Profile of ATPase-IN-4 Contrasted with Alternative Screening Hits

Beyond IC₅₀ values, ATPase-IN-4 exhibits a maximal inhibition of EHD4 ATPase activity in the range of 60–80% in the liposome-stimulated assay, a characteristic shared with the other primary hits MS8 and MS10 [1]. However, ATPase-IN-4's combination of sub-micromolar potency and a well-defined maximal inhibition plateau distinguishes it from many false-positive hits and unstable compounds that were eliminated during the counter-screening and validation process due to steep IC₅₀ curve drops or chemical instability [1].

Maximal Inhibition Efficacy EHD4 ATPase Inhibitor Characterization

Favorable Chemical Structure and PAINS-Free Scaffold for Robust Screening

During hit triage, ATPase-IN-4 was prioritized over other primary hits based on a chemical structure assessment that excluded compounds containing Pan-Assay Interference Compounds (PAINS) substructures, those prone to oxidation or degradation, or those showing steep falls in concentration-response curves indicative of non-specific aggregation [1]. In contrast, MS8 and MS10, while also progressing, represent distinct chemotypes with different structure-activity relationship (SAR) properties [1]. The SAR studies identified that the benzothiazole core of ATPase-IN-4 contains sites amenable to future optimization for improved potency [1].

PAINS Filter Chemical Stability Drug-Like Properties

High-Value Application Scenarios for ATPase-IN-4 in EHD4-Dependent Membrane Trafficking Studies


Validating EHD4-Specific Roles in Endocytic Recycling and Cancer Cell Migration

Based on its validated sub-micromolar potency (IC₅₀ = 0.92 µM) and defined maximal inhibition (60–80%) in the liposome-stimulated EHD4 ATPase assay, ATPase-IN-4 is ideally suited for acute pharmacological inhibition experiments designed to dissect EHD4-specific contributions to endocytic recycling pathways [1]. Researchers studying cancer cell migration, where EHD4 overexpression has been linked to enhanced motility and metastasis, can use ATPase-IN-4 at concentrations around its IC₅₀ to assess the dependence of these phenotypes on EHD4 ATPase activity, with the assurance that the compound's PAINS-free scaffold minimizes off-target assay interference [1].

Benchmarking EHD4 Inhibition in High-Throughput Screening and SAR Expansion Campaigns

The rigorous counter-screening and chemical triage that selected ATPase-IN-4 over unstable or promiscuous hits [1] make it a reliable reference compound for secondary screening campaigns focused on EHD-family ATPases. Procurement of ATPase-IN-4 enables the establishment of a validated positive control for EHD4 ATPase inhibition in the Malachite Green assay format, facilitating the identification of novel chemotypes with improved potency or isoform selectivity. The published SAR data indicating preferred substitution sites on the benzothiazole core [1] provide a rational starting point for medicinal chemistry optimization.

Comparative Analysis of EHD Family Isoform Inhibition: EHD4 vs. EHD2

Vendor data indicate that ATPase-IN-4 also inhibits the enzymatic activity of EHD2, although a precise IC₅₀ for EHD2 has not been published . This dual-target profile, while limiting use as an EHD4-selective probe, creates a valuable opportunity for researchers to perform comparative studies of EHD4 and EHD2 functional redundancy or divergence in specific cellular contexts. By applying ATPase-IN-4 at concentrations near the EHD4 IC₅₀, scientists can investigate the relative contributions of EHD4 and EHD2 to membrane trafficking events, providing insights that are not accessible with completely isoform-selective tools.

In Vitro Biochemical Characterization of EHD4-Liposome Interactions

ATPase-IN-4 was discovered and validated in a liposome-stimulated ATPase assay, which is the only biochemically relevant system for monitoring EHD4 nucleotide hydrolysis activity [1]. This compound is therefore essential for laboratories aiming to establish or validate in vitro assays for EHD4 membrane binding and remodeling. Its use as a reference inhibitor allows for the normalization of EHD4 enzymatic activity across experiments, ensuring reproducibility in quantitative studies of liposome-induced ATPase stimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATPase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.